![molecular formula C8H6Cl4S B14635104 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene CAS No. 56524-16-4](/img/structure/B14635104.png)
1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene: is a chlorinated cyclopentadiene derivative. This compound is characterized by its unique structure, which includes four chlorine atoms and an ethylsulfanyl group attached to a cyclopentadiene ring. The presence of multiple chlorine atoms and the ethylsulfanyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives followed by the introduction of the ethylsulfanyl group. One common method involves the reaction of cyclopentadiene with chlorine gas under controlled conditions to achieve the tetrachlorination. Subsequently, the ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactors where cyclopentadiene is continuously fed and chlorinated The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and partially dechlorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical reagents.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopentadiene derivatives on biological systems. It may serve as a model compound to investigate the interactions of similar structures with biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and ethylsulfanyl group. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biological macromolecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachloro-5-methylenecyclopenta-1,3-diene: Similar structure but lacks the ethylsulfanyl group.
1,2,3,4-Tetramethyl-5-methylenecyclopenta-1,3-diene: Contains methyl groups instead of chlorine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopenta-1,3-diene: Contains methoxy groups instead of the ethylsulfanyl group.
Uniqueness: 1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
56524-16-4 |
|---|---|
Formule moléculaire |
C8H6Cl4S |
Poids moléculaire |
276.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(ethylsulfanylmethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4S/c1-2-13-3-4-5(9)7(11)8(12)6(4)10/h3H,2H2,1H3 |
Clé InChI |
LJPDXXSBWXXIOG-UHFFFAOYSA-N |
SMILES canonique |
CCSC=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


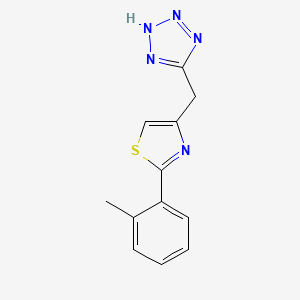
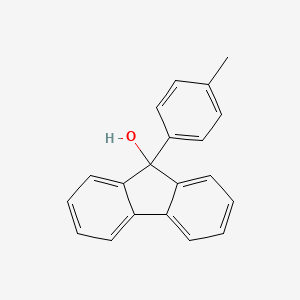
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
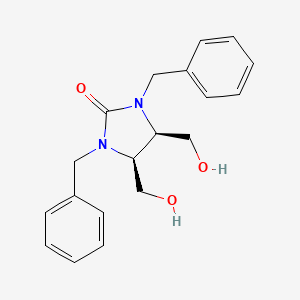
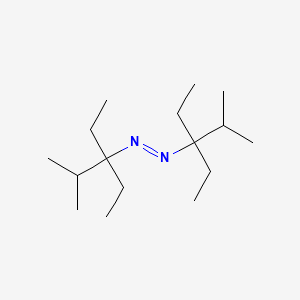


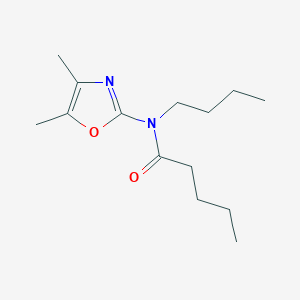
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

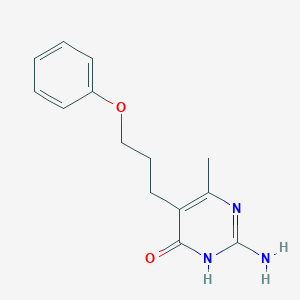
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
